
5-(2-Acetoxybenzoyl)-2-chloropyridine
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Overview
Description
5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a 2-chlorine atom and a 2-acetoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Hydrolysis: The major product is the hydroxy derivative of the original compound.
Oxidation and Reduction: Products include quinones and alcohols, respectively.
Scientific Research Applications
5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound with the molecular formula C14H10ClNO3 . While specific comprehensive data tables and case studies for this compound are not available in the provided search results, its structural features and related compounds suggest several potential applications in scientific research.
Scientific Research Applications
- Intermediate in organic synthesis this compound can be used as an intermediate in the synthesis of more complex organic molecules.
- Building block in material development The compound can serve as a building block in the development of new materials.
- Enzyme inhibition studies 5-(3-Acetoxybenzoyl)-2-chloropyridine has potential in the inhibition of thymidylate synthase. The compound may act by interacting with specific enzymes or receptors, thereby modulating their activity. The acetoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding. The chlorine atom can also influence the compound’s reactivity and binding affinity.
- Biochemical assays It can be employed as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
- Antimicrobial activity 5-(3-Acetoxybenzoyl)-2-chloropyridine has demonstrated activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 5-(2-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxybenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxybenzoyl Chloride: Similar in structure but lacks the pyridine ring.
2-Chloropyridine: Lacks the acetoxybenzoyl group.
5-(2-Hydroxybenzoyl)-2-chloropyridine: Similar but with a hydroxy group instead of an acetoxy group.
Uniqueness
5-(2-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl group and the pyridine ring, which confer specific reactivity and binding properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research .
Biological Activity
5-(2-Acetoxybenzoyl)-2-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₀ClNO₃
- CAS Number : 898786-44-2
- Molecular Weight : 273.69 g/mol
The compound features a chloropyridine ring substituted with an acetoxybenzoyl group, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine with acetoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for optimizing yield and purity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, particularly thymidylate synthase. This inhibition disrupts DNA synthesis, leading to reduced cell viability in rapidly dividing cancer cells.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Mechanism of Action :
- Toxicology Studies :
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
5-Fluorouracil | 5-Fluorouracil | Anticancer (DNA synthesis inhibitor) |
5-Bromo-2-chloropyridine | 5-Bromo-2-chloropyridine | Moderate enzyme inhibition |
Properties
IUPAC Name |
[2-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQDEOKLMNDIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642179 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-44-2 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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